molecular formula C30H48O6 B1253884 Polygalacic acid

Polygalacic acid

Cat. No.: B1253884
M. Wt: 504.7 g/mol
InChI Key: KGGGRGBDMBZXKF-PWFIOIGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polygalacic acid is a natural product found in Bellis perennis with data available.

Scientific Research Applications

Anti-Osteoarthritis Properties Polygalacic acid, derived from the root of Polygala tenuifolia Willd, demonstrates potential as a therapeutic agent for osteoarthritis (OA). It inhibits the expression of matrix metalloproteinases (MMPs) and COX-2, both of which are implicated in the degeneration of cartilage. Notably, it suppresses the activation of Wnt/β-catenin and MAPK signaling pathways in chondrocytes, suggesting a mechanism for its protective effects against OA (Xu et al., 2018).

Neuroprotective Effects Research indicates that this compound can counteract cognitive dysfunction. In studies involving mice, it was shown to mitigate scopolamine-induced memory deficits. This neuroprotective effect seems to be linked to its ability to modulate cholinergic activity and reduce neuroinflammation, suggesting its potential utility in treating conditions like Alzheimer's disease (Guo et al., 2016).

Anti-Fungal Properties this compound and its derivatives have demonstrated antifungal properties, particularly against pathogenic Candida species. The efficacy of these compounds appears to be influenced by the structure of the glycosides, highlighting the importance of molecular configuration in their antifungal activity (Bader et al., 2000).

Analytical and Quantification Studies Various studies have focused on determining the content of this compound in different contexts, such as in medicinal materials and different parts of Polygala tenuifolia. These studies emphasize the importance of factors like growing area, harvesting period, and plant parts in the concentration of this compound, which is crucial for ensuring the quality and efficacy of products derived from these sources (Hong-ling, 2010).

Quality Control and Standardization Research on quality control methods is integral for ensuring the consistency and safety of products containing this compound. High-performance liquid chromatography (HPLC) has been developed as a technique for determining this compound content in various formulations, providing a scientific basis for research and standardization of quality standards in this field (Zhi-chao, 2009).

Properties

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20+,21+,22+,23-,26-,27-,28+,29+,30+/m0/s1

InChI Key

KGGGRGBDMBZXKF-PWFIOIGMSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C

SMILES

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C

Synonyms

polygalacic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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